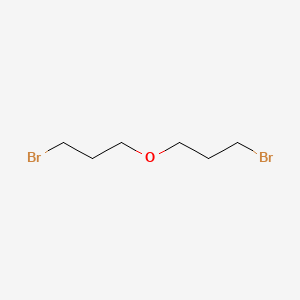

1-Bromo-3-(3-bromopropoxy)propane

Description

1-Bromo-3-(3-bromopropoxy)propane (C₆H₁₁Br₂O) is a brominated ether compound featuring two bromine atoms on a propane backbone linked via an ether oxygen. This structure confers dual electrophilic sites, making it a versatile intermediate in organic synthesis, particularly in polymerization and cross-coupling reactions.

Properties

IUPAC Name |

1-bromo-3-(3-bromopropoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2O/c7-3-1-5-9-6-2-4-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKUDEWVRNZXDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCCBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459517 | |

| Record name | bis(3-bromopropyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58929-72-9 | |

| Record name | bis(3-bromopropyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-(3-bromopropoxy)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(3-bromopropoxy)propane can be synthesized through the reaction of 1,3-dibromopropane with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction typically occurs in an anhydrous solvent like acetone under reflux conditions. The general reaction scheme is as follows:

Br-(CH2)3-Br+HO-(CH2)3-BrK2CO3Br-(CH2)3-O-(CH2)3-Br

Industrial Production Methods: Industrial production of 1-Bromo-3-(3-bromopropoxy)propane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

1-Bromo-3-(3-bromopropoxy)propane undergoes various chemical reactions, including:

Substitution Reactions:

-

Nucleophilic Substitution: The bromine atoms in 1-Bromo-3-(3-bromopropoxy)propane can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups. For example, reaction with sodium hydroxide can yield the corresponding alcohol.

Br-(CH2)3-O-(CH2)3-Br+NaOH→HO-(CH2)3-O-(CH2)3-OH+NaBr

Elimination Reactions:

-

Dehydrohalogenation: Treatment with a strong base such as potassium tert-butoxide can lead to the elimination of hydrogen bromide, forming an alkene.

Br-(CH2)3-O-(CH2)3-Br+KOtBu→CH2=CH-(CH2)3-O-(CH2)3=CH2+KBr

Oxidation Reactions:

-

Oxidation: The ether linkage can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

Br-(CH2)3-O-(CH2)3-Br+KMnO4→HOOC-(CH2)3-O-(CH2)3-COOH

Scientific Research Applications

1-Bromo-3-(3-bromopropoxy)propane is utilized in various scientific research applications:

Chemistry:

Synthesis of Complex Molecules: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of polymers and pharmaceuticals.

Biology:

Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules, aiding in the study of biological processes and the development of diagnostic tools.

Medicine:

Drug Development: It is employed in the synthesis of potential drug candidates, particularly those targeting specific biological pathways.

Industry:

Material Science: The compound is used in the production of specialty materials, including advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3-bromopropoxy)propane involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, facilitating nucleophilic substitution and elimination reactions. The ether linkage provides stability to the molecule, allowing it to participate in various chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Bromo-3-(3-bromopropoxy)propane with structurally or functionally related brominated propane derivatives, emphasizing molecular properties, reactivity, and applications.

1-Bromo-3-chloropropane (C₃H₆BrCl)

- Structure : Dihalogenated propane with Br and Cl substituents.

- Physical Properties : Density = 1.60 g/cm³; Molecular weight = 157.44 g/mol .

- Reactivity: Exhibits dual reactivity in nucleophilic substitutions. Used in cross-coupling reactions and carcinogenicity studies due to its environmental persistence .

- Applications : Industrial solvent and intermediate in genetic toxicity assays .

- Key Difference : Unlike the target compound, it lacks an ether linkage, reducing its utility in polymer synthesis.

1-Bromo-3-(4-methoxyphenyl)propane (C₁₀H₁₃BrO)

- Structure : Aryl-substituted bromopropane with a methoxyphenyl group.

- Synthesis : Prepared via Friedel-Crafts acylation or Ni-catalyzed cross-coupling .

- Reactivity : Participates in enantioselective cyclization with borane reagents (94–95% ee) .

- Applications : Intermediate in anticancer and leishmanicidal fatty acid synthesis .

- Key Difference : The aromatic substituent enables π-π interactions absent in the target compound, favoring aromatic cross-coupling reactions.

1-Methoxy-3-bromopropane (C₄H₉BrO)

- Structure : Alkoxy-substituted bromopropane.

- Physical Properties : Molecular weight = 169.02 g/mol .

- Reactivity : Undergoes SN2 reactions; less sterically hindered than the target compound due to a smaller methoxy group.

- Applications : Used in synthesizing sulfonamides and protecting group strategies .

- Key Difference : The single bromine limits bifunctionality compared to the target’s dual bromine sites.

2-(3-Bromopropoxy)tetrahydro-2H-pyran (C₈H₁₅BrO₂)

- Structure : Bromopropoxy group protected by a tetrahydropyranyl (THP) ring.

- Stability : THP group enhances stability under acidic conditions .

- Applications : Intermediate in pharmaceutical synthesis; THP acts as a protecting group for alcohols.

- Key Difference : The THP ring adds steric bulk, reducing reactivity in nucleophilic substitutions compared to the target compound.

3-Bromo-1-phenylpropane (C₉H₁₁Br)

- Structure : Aromatic-substituted bromopropane.

- Reactivity : Used in Ni-catalyzed cyclization to form dihydroindenes (45–47% yield) .

- Applications : Precursor for anticancer agents and leishmanicidal compounds .

- Key Difference : The phenyl group directs reactivity toward aromatic cross-couplings, unlike the target’s ether-based reactivity.

Comparative Data Table

Key Research Findings

- Reactivity in Polymer Synthesis : Brominated ethers like the target compound are critical in AEM fabrication due to their alkali stability and ability to form ether bonds resistant to hydrolysis .

- Biological Activity: Analogues such as 1-Bromo-3-(10b-dihydroartemisinoxy)propane show apoptosis-inducing effects in glioblastoma cells (8 mM, P < 0.05) .

- Catalytic Utility : Ni-catalyzed reactions with bromopropane derivatives achieve high enantiomeric excess (ee >90%) in cyclization reactions .

- Toxicity Concerns: 1-Bromo-3-chloropropane is flagged for reproductive harm and carcinogenicity, suggesting similar brominated compounds may require rigorous safety evaluations .

Biological Activity

1-Bromo-3-(3-bromopropoxy)propane, with the chemical formula C6H12Br2O, is a compound of interest due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

1-Bromo-3-(3-bromopropoxy)propane is a brominated ether that may exhibit various biological activities due to its structural characteristics. The presence of bromine atoms can influence its reactivity and interaction with biological systems.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that brominated compounds can exhibit antimicrobial properties. The mechanism may involve disruption of microbial membranes or interference with metabolic pathways.

- Cytotoxicity : Similar brominated ethers have shown cytotoxic effects in various cancer cell lines, leading to growth inhibition. The IC50 values for related compounds typically range from low micromolar concentrations, indicating potential therapeutic applications in oncology.

- Neuroprotective Effects : Some brominated compounds have been investigated for their neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies and Experimental Data

A series of studies have explored the effects of related brominated compounds on different biological systems. Below is a summary table highlighting key findings:

Detailed Research Findings

- Antimicrobial Activity : Research has shown that similar brominated ethers can disrupt bacterial membranes, leading to increased permeability and cell death. For example, studies indicate that 3-bromo-propane-1-ol exhibits significant antimicrobial activity against Gram-negative bacteria like E. coli.

- Cytotoxicity : In vitro studies on related compounds have demonstrated cytotoxic effects on cancer cell lines such as HeLa and A549. These effects are often dose-dependent, with lower concentrations exhibiting selective toxicity towards cancer cells while sparing normal cells.

- Neuroprotective Effects : Investigations into the neuroprotective potential of brominated compounds suggest that they may mitigate neurodegeneration by modulating sigma receptors involved in cellular stress responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.